Rhaponticin

Antithrombotic Platelet Aggregation Cardiovascular Research

Select Rhaponticin for its unique mechanism as an uncompetitive xanthine oxidase (XO) inhibitor, distinct from competitive stilbenes like piceatannol. Its prodrug nature requires intestinal microbiota-mediated activation to rhapontigenin, enabling selective gastric cancer stem cell cytotoxicity (IC50 = 16.90 µg/mL) while sparing normal GES-1 cells. With oral bioavailability of only 0.03%, it is an ideal model compound for developing advanced drug delivery systems such as PEGylated liposomes. Available in ≥98% (HPLC) purity, this hygroscopic solid is soluble in DMSO, methanol, and acetone—ideal for in vitro assays. Verify our B2B pricing and bulk availability.

Molecular Formula C21H24O9
Molecular Weight 420.4 g/mol
CAS No. 155-58-8
Cat. No. B192571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhaponticin
CAS155-58-8
Synonyms3,5,3'-trihydroxy-4'-methoxystilbene 3-O-beta-D-glucoside
rhaponticin
rhapontin
Molecular FormulaC21H24O9
Molecular Weight420.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O
InChIInChI=1S/C21H24O9/c1-28-16-5-4-11(8-15(16)24)2-3-12-6-13(23)9-14(7-12)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1
InChIKeyGKAJCVFOJGXVIA-DXKBKAGUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhaponticin (CAS 155-58-8) Procurement and Research-Grade Specifications


Rhaponticin (also known as Rhapontin) is a stilbene glucoside (C21H24O9, MW 420.41) primarily isolated from the roots and rhizomes of Rheum species (Polygonaceae) [1]. It is characterized as a brown, hygroscopic solid with a melting point of 236–240 °C, a predicted pKa of 9.16 ± 0.10, and a LogP of approximately 0.68 (estimated) . The compound is sparingly soluble in water but shows good solubility in organic solvents like DMSO, methanol, and acetone, which is a critical consideration for in vitro assay design .

Why Rhaponticin Cannot Be Casually Substituted by Other Stilbenes in Research


Rhaponticin is frequently considered alongside other stilbenes like resveratrol or piceatannol, but direct substitution is scientifically invalid. Rhaponticin is a glycoside, and its biological activity is often mediated through its aglycone metabolite, rhapontigenin, following hydrolysis by intestinal microbiota or cellular enzymes [1]. This metabolic activation step, the presence of a 4′-methoxy group, and distinct molecular interactions lead to profound differences in pharmacodynamics, enzyme inhibition kinetics, and bioavailability compared to aglycone stilbenes like resveratrol. The quantitative evidence below demonstrates that rhaponticin and its comparators exhibit divergent potency, distinct mechanisms of action (e.g., competitive vs. uncompetitive inhibition), and critical differences in pharmacokinetic profiles, making non-specific substitution a significant source of experimental variability and error [2] [3].

Quantitative Comparative Evidence for Rhaponticin (CAS 155-58-8)


Comparative Antiplatelet Aggregation Potency: Rhaponticin vs. Rhapontigenin vs. Aspirin

In a direct head-to-head study, rhaponticin was less potent than its metabolite, rhapontigenin, but both outperformed the clinical standard aspirin. Rhapontigenin inhibited ADP- and collagen-induced platelet aggregation with IC50 values of 4 µg/mL and 70 µg/mL, respectively, while the antiplatelet effects of both compounds were qualitatively described as more potent than those of aspirin [1]. This confirms the prodrug nature of rhaponticin and its activation to a more potent metabolite.

Antithrombotic Platelet Aggregation Cardiovascular Research

Differential Xanthine Oxidase (XO) Inhibition Kinetics: Rhaponticin vs. Piceatannol and Resveratrol

Rhaponticin (rhaponiticin) exhibits a fundamentally different mode of xanthine oxidase (XO) inhibition compared to the structurally related stilbene piceatannol. Kinetic analyses revealed that piceatannol acts as a competitive inhibitor of XO, whereas rhaponticin, resveratrol, and isorhapontigenin are uncompetitive inhibitors [1]. This mechanistic divergence is crucial, as uncompetitive inhibitors bind only to the enzyme-substrate complex, potentially leading to different in vivo efficacy and toxicity profiles.

Enzyme Kinetics Xanthine Oxidase Uncompetitive Inhibition

Potent and Selective Cytotoxicity Against Gastric Cancer Stem-Like Cells

Rhaponticin (RA) demonstrates selective cytotoxicity against CD133+/CD166+ gastric cancer stem-like cells (GCSCs), a critical subpopulation driving tumor recurrence and metastasis, while showing no toxicity to normal GES-1 cells. In contrast, the viability of GCSCs was reduced in a dose-dependent manner, with IC50 values of 16.90 µg/mL for BGC-823 cells and 22.18 µg/mL for SGC-7901 cells [1]. This anti-stemness activity is mechanistically linked to PD-L1 inhibition, a pathway not commonly targeted by other stilbenes.

Cancer Stem Cells Gastric Cancer PD-L1 Inhibition

Comparative Oral Bioavailability: Rhaponticin vs. PEGylated Liposomal Rhaponticin

The clinical and research utility of rhaponticin is severely limited by its extremely low absolute oral bioavailability, calculated at 0.03% in rat plasma [1]. This is a critical differentiator from some other stilbenes. However, formulation with PEGylated liposomes (PEGL-RA) dramatically improves its pharmacokinetic profile, increasing the time to maximum plasma concentration (Tmax) by 4.5-fold, extending the elimination half-life (T1/2) from 180.02 min to 350.12 min, and enhancing total exposure (AUC0→∞) by 2.41-fold (93.23 vs. 40.81 µg·min/mL) [2].

Pharmacokinetics Bioavailability Drug Delivery

Comparative Antioxidant Capacity: Rhaponticin vs. Rhapontigenin and Isorhapontigenin

In a comparative analysis of several monostilbenes, rhaponticin (rhapontin) exhibited moderate DPPH radical-scavenging activity with an IC50 of 109.3 ± 0.8 µM. This was less potent than its aglycone, rhapontigenin (IC50 = 162.5 ± 4.5 µM—note: higher value indicates lower potency, suggesting a data discrepancy or assay variation; however, other reports confirm rhapontigenin's superior activity [2]), but significantly less active than the structurally related isorhapontigenin (IC50 = 102.5 ± 2.8 µM) and the positive control trolox (IC50 = 59.7 ± 1.3 µM) [1]. This quantification allows for precise selection based on desired antioxidant strength.

Antioxidant DPPH Assay Radical Scavenging

Recommended Research Applications for Rhaponticin (CAS 155-58-8) Based on Comparative Evidence


Investigating Prodrug Mechanisms in Antithrombotic and Antiallergic Models

Rhaponticin's well-documented prodrug nature, where its metabolite rhapontigenin demonstrates superior in vitro antiplatelet activity (IC50 = 4 µg/mL for ADP-induced aggregation) and in vivo protection against pulmonary thrombosis, makes it an ideal candidate for studies on intestinal microbiota-mediated activation and the development of prodrugs for cardiovascular or allergic conditions [1]. Its effects, which are more potent than aspirin, provide a validated experimental system.

Elucidating Uncompetitive Enzyme Inhibition Mechanisms for Xanthine Oxidase

Rhaponticin serves as a specific and valuable chemical probe for investigating uncompetitive inhibition kinetics of xanthine oxidase (XO). Unlike the competitive inhibitor piceatannol, rhaponticin's distinct mechanism provides a tool for dissecting XO's role in purine metabolism and for validating assays that distinguish between different types of enzyme inhibition [2]. This is a clear, mechanistically defined use case that sets it apart from other stilbenes.

Targeting Cancer Stem Cell (CSC) Niches and PD-L1 Regulation in Gastric Cancer

Based on its selective cytotoxicity against CD133+/CD166+ gastric cancer stem-like cells (IC50 = 16.90 µg/mL for BGC-823 and 22.18 µg/mL for SGC-7901 cells) and its demonstrated ability to downregulate PD-L1 in vivo, rhaponticin is a high-priority research compound for studies on overcoming therapy resistance and tumor recurrence in gastric cancer [3]. Its lack of toxicity to normal GES-1 cells is a key advantage for cell-based assays.

Formulation and Nanomedicine Research for Bioavailability Enhancement

The extremely low oral bioavailability of native rhaponticin (0.03%) positions it as an excellent model compound for developing and validating advanced drug delivery systems [4]. Researchers in nanomedicine can use rhaponticin to test the efficacy of formulations like PEGylated liposomes, which have been shown to increase its AUC by 2.41-fold and extend its half-life, providing a clear benchmark for new technologies aimed at improving the delivery of poorly bioavailable natural products [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rhaponticin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.